2-(N-Ethylbenzenesulfonamido)-N-(4-phenylbutan-2-YL)acetamide
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Overview
Description
2-(N-Ethylbenzenesulfonamido)-N-(4-phenylbutan-2-YL)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylbenzenesulfonamido group and a phenylbutan-2-yl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Ethylbenzenesulfonamido)-N-(4-phenylbutan-2-YL)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of N-Ethylbenzenesulfonamide: This can be achieved by reacting benzenesulfonyl chloride with ethylamine under basic conditions.
Preparation of 4-Phenylbutan-2-ylamine: This intermediate can be synthesized through the reduction of 4-phenylbutan-2-one using a suitable reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves coupling N-Ethylbenzenesulfonamide with 4-phenylbutan-2-ylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-Ethylbenzenesulfonamido)-N-(4-phenylbutan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-Ethylbenzenesulfonamido)-N-(4-phenylbutan-2-YL)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-Ethylbenzenesulfonamido)-N-(4-phenylbutan-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzenesulfonamide: Similar structure but with a benzyl group instead of an ethyl group.
N-Phenylbenzenesulfonamide: Contains a phenyl group instead of an ethyl group.
N-Ethyl-p-toluenesulfonamide: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness
2-(N-Ethylbenzenesulfonamido)-N-(4-phenylbutan-2-YL)acetamide is unique due to the combination of its ethylbenzenesulfonamido and phenylbutan-2-yl groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-3-22(26(24,25)19-12-8-5-9-13-19)16-20(23)21-17(2)14-15-18-10-6-4-7-11-18/h4-13,17H,3,14-16H2,1-2H3,(H,21,23) |
InChI Key |
VSEJVLXCRSUUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC(C)CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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